SSR128129E -

SSR128129E

Catalog Number: EVT-287350
CAS Number:
Molecular Formula: C18H15N2NaO4
Molecular Weight: 346.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate is an organic sodium salt having 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate as the counterion. It has a role as an antineoplastic agent and a fibroblast growth factor receptor antagonist. It contains a 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate.
FGFR Inhibitor is any agent that inhibits the fibroblast growth factor receptor (FGFR).

(S)-4-Amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide

Compound Description: This compound, also known as (S)-iodozacopride, is the active enantiomer of iodozacopride, a potent and selective 5-HT3 receptor antagonist. [] It is being investigated for its potential use in treating nausea and vomiting associated with chemotherapy and radiation therapy. []

4-Amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]benzamide hydrochloride

Compound Description: This compound is known as batanopride and is a dopamine D2 receptor antagonist. [] It has been investigated for its potential use in treating gastrointestinal disorders. []

3-((4-Nitronaphthalen-1-yl)amino)benzoic acid

Compound Description: This compound is a potent inhibitor of AKR1C3, an enzyme involved in the formation of intratumoral androgens in castration-resistant prostate cancer. [] It also exhibits androgen receptor antagonist activity, suggesting its potential as a therapeutic agent for this disease. []

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino) benzamide

Compound Description: This compound, YM-09151-2, is a potent neuroleptic agent under investigation for its therapeutic potential in treating neurological and psychiatric disorders. [] It has been labeled with carbon-14 and deuterium for biochemical studies. []

Compound Description: This compound, SQ 14,359, is a 7-methoxylated cephalosporin with a thienylureidoacetyl side chain. [] It exhibits broad-spectrum antibacterial activity, particularly against beta-lactamase-producing organisms. []

Overview

SSR128129E is a small-molecule compound recognized for its role as an allosteric inhibitor of fibroblast growth factor receptors (FGFRs). It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. The compound selectively inhibits FGFR1-4, demonstrating a significant impact on tumor angiogenesis and growth, making it a candidate for cancer treatment strategies.

Source and Classification

The chemical SSR128129E is classified under the category of fibroblast growth factor receptor inhibitors. Its specific chemical structure and properties are identified by the CAS number 848318-25-2. This compound is primarily sourced from synthetic organic chemistry processes that involve various reaction mechanisms to ensure the desired pharmacological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of SSR128129E involves several key steps, utilizing advanced organic synthesis techniques. The following general procedures outline its preparation:

  1. Preparation of Intermediate Compounds:
    • A mixture of 4-bromo-2-nitrobenzoic acid, EDC HCl, and ethanol is activated before adding 3,5-dimethoxyaniline. The reaction proceeds at elevated temperatures (80 °C) for several hours to yield an intermediate compound with a yield of approximately 71.6% .
  2. Formation of Final Product:
    • The intermediate is subjected to further reactions with various anhydrides or substituted benzenesulfonyl chlorides in the presence of catalysts like DMAP, followed by purification processes such as silica gel chromatography to isolate SSR128129E with high purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of SSR128129E reveals a complex arrangement conducive to its function as an allosteric inhibitor. Key structural features include:

  • Molecular Formula: C18H20BrN3O3
  • Molecular Weight: Approximately 396.27 g/mol
  • Melting Point: Reported between 213.5 °C and 217.8 °C .

The compound's structure allows it to bind effectively to the extracellular domain of FGFRs without competing directly with fibroblast growth factors for binding sites.

Chemical Reactions Analysis

Reactions and Technical Details

SSR128129E participates in various chemical reactions that enhance its pharmacological profile:

  • Binding Mechanism: SSR128129E binds allosterically to FGFRs, inducing conformational changes that inhibit receptor activation without direct competition with ligand binding .
  • Inhibition Characteristics: It has shown an IC50 value of approximately 1.9 µM against FGFR1, indicating potent inhibitory activity .
Mechanism of Action

Process and Data

SSR128129E exerts its effects through a unique mechanism that involves:

  • Allosteric Modulation: By binding to an allosteric site on FGFRs, SSR128129E alters the receptor's conformation, thereby inhibiting downstream signaling pathways associated with cell proliferation and angiogenesis .
  • Impact on Tumor Growth: Studies have demonstrated that SSR128129E effectively reduces tumor growth in preclinical models by disrupting FGFR-mediated signaling pathways crucial for angiogenesis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SSR128129E exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as DMSO.
  • Stability: The compound maintains stability under standard laboratory conditions but requires careful handling due to its reactivity.
  • Analytical Techniques: Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and thin-layer chromatography for purity assessment .
Applications

Scientific Uses

SSR128129E has significant applications in scientific research, particularly in cancer biology:

  • Cancer Therapeutics: As an FGFR inhibitor, it is being explored for its potential to treat various cancers characterized by aberrant FGFR signaling.
  • Angiogenesis Research: The compound serves as a valuable tool for studying the mechanisms of angiogenesis and tumor microenvironment interactions.
Introduction to SSR128129E

Chemical Identity and Structural Properties of SSR128129E

SSR128129E (SSR) is a sodium salt with the chemical name sodium 2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate and CAS number 848318-25-2. Its free acid form (CAS 848463-13-8) has a molecular formula of C₁₈H₁₆N₂O₄ and a molecular weight of 324.33 g/mol, while the sodium salt form is 346.31 g/mol [1] [8] [10]. The compound features a unique indolizine core linked to a benzoate group, enabling extracellular binding to fibroblast growth factor receptors (FGFRs). This structure allows SSR128129E to act as an allosteric modulator without competing with endogenous FGF ligands [2] [6].

Solubility and Stability:SSR128129E is highly soluble in dimethyl sulfoxide (DMSO; 51–69 mg/mL) but poorly soluble in water (1 mg/mL) and ethanol (<1 mg/mL). It remains stable for >2 years when stored at -20°C in anhydrous conditions [1] [8].

Mechanistic Uniqueness:Unlike kinase-domain inhibitors, SSR128129E binds to the extracellular domain of FGFR, inducing conformational changes that prevent receptor dimerization and internalization. This allosteric inhibition is conserved across species and effective against FGFR1–4 subtypes [2] [4].

Table 1: Physicochemical Profile of SSR128129E

PropertyValue
CAS Number (sodium salt)848318-25-2
CAS Number (free acid)848463-13-8
Molecular Formula (salt)C₁₈H₁₅N₂NaO₄
Molecular Weight (salt)346.31 g/mol
Solubility in DMSO51–69 mg/mL (155.93–199.24 mM)
Solubility in Water1 mg/mL (2.89–3.08 mM)
Purity>98% (HPLC confirmed)

Historical Development of FGFR Inhibitors in Targeted Therapies

The FGFR inhibitor landscape has evolved from non-selective tyrosine kinase inhibitors (TKIs) to precision therapies. Early multi-target TKIs (e.g., ponatinib) inhibited FGFR alongside VEGF or PDGFR but faced toxicity due to off-target effects. The 2019 FDA approval of erdafitinib (for FGFR2/3-altered urothelial carcinoma) marked a shift toward selective FGFR inhibition [3] [7].

SSR128129E’s Development:Discovered in the early 2010s, SSR128129E represented a novel class of extracellular FGFR blockers. Its allosteric mechanism avoids ATP-binding-site mutations that cause resistance to kinase inhibitors. Preclinical studies demonstrated nanomolar potency against FGFR1–4 (IC₅₀: 1.9 μM for FGFR1) and oral bioavailability, distinguishing it from earlier biologics like ligand-trapping antibodies [4] [6] [8].

Clinical Impact:While four FGFR inhibitors (erdafitinib, pemigatinib, infigratinib, futibatinib) now target intracellular kinase domains in specific cancers (e.g., cholangiocarcinoma), SSR128129E remains a research tool due to its extracellular action and broader anti-FGFR activity. It exemplifies efforts to overcome limitations of kinase inhibitors, such as gatekeeper mutations [3] [7].

Table 2: Evolution of FGFR-Targeted Therapies

Inhibitor TypeExamplesTargetsDevelopment Stage
Multi-target TKIsNintedanib, DovitinibFGFR/VEGFR/PDGFRApproved (limited indications)
Selective kinase inhibitorsErdafitinib, PemigatinibFGFR1–4FDA-approved (2019–2020)
Extracellular allosteric inhibitorsSSR128129EFGFR1–4 (allosteric)Preclinical research

Rationale for Targeting Fibroblast Growth Factor Receptor (FGFR) Signaling

FGFR aberrations—including amplifications (66%), mutations (26%), and fusions (8%)—occur in 7.1% of solid tumors. These drive oncogenesis by sustaining proliferation, angiogenesis, and metastasis via RAS/MAPK, PI3K/AKT, and STAT pathways [3] [5] [7]. Key clinical rationales include:

  • Tumor Prevalence: FGFR1 amplifications occur in 17% of squamous lung carcinomas and 10% of breast cancers, while FGFR3 mutations dominate urothelial carcinomas (75% of non-invasive cases) [3] [5].
  • Therapeutic Resistance: FGFR signaling confers resistance to anti-VEGF therapies and chemotherapeutics. SSR128129E inhibits "angiogenic escape" in VEGF-refractory tumors by blocking FGF-driven vessel formation [1] [9].
  • Multi-Receptor Blockade: Unlike subtype-specific inhibitors, SSR128129E targets FGFR1–4, crucial since tumors co-express multiple FGFRs. For example, FGF9-driven lung adenocarcinoma requires FGFR1, while FGF19-driven hepatocellular carcinoma depends on FGFR4 [4] [7] [8].

Preclinical Validation:In murine models, SSR128129E (30 mg/kg/day orally) reduced primary tumor growth (44% in pancreatic Panc02 models) and metastasis by inhibiting FGFR-dependent proliferation and angiogenesis. It also radiosensitized glioblastoma by suppressing HIF-1α and RhoB pathways [1] [9].

Table 3: Key Preclinical Findings for SSR128129E

Model SystemFindingsMechanistic Insight
Endothelial cells (in vitro)Inhibited FGF2-induced proliferation (IC₅₀: 31 nM) and migration (IC₅₀: 15.2 nM)Allosteric blockade of FGFR1–4 dimerization
Panc02 pancreatic tumors (in vivo)44% tumor growth inhibition; reduced lymph node metastasisSuppressed FGFR1–4 signaling in tumor/stroma
U87 glioblastoma (in vivo)Enhanced radiation efficacy; prolonged survivalDownregulated HIF-1α and RhoB activation
CT26 colon cancer (in vivo)34% tumor growth inhibitionBlocked FGF7/FGFR2-driven proliferation

SSR128129E exemplifies the therapeutic potential of allosteric FGFR inhibition. Its extracellular mechanism offers a unique strategy to circumvent kinase-domain mutations and broad applicability across FGFR-dependent malignancies.

Properties

Product Name

SSR128129E

IUPAC Name

sodium;2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate

Molecular Formula

C18H15N2NaO4

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1

InChI Key

JFBMSTWZURKQOC-UHFFFAOYSA-M

SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]

Solubility

Soluble in water

Synonyms

SSR128129E; SSR 128129E; SSR-128129E.

Canonical SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.